2-bromo-4-ethyl-1-(2-methoxyethoxy)benzene
Overview
Description
2-Bromo-4-ethyl-1-(2-methoxyethoxy)benzene is an organic compound with a complex structure that includes a bromine atom, an ethyl group, and a methoxyethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-ethyl-1-(2-methoxyethoxy)benzene typically involves the bromination of 4-ethyl-1-(2-methoxyethoxy)benzene. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under controlled temperature conditions to ensure selective bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-ethyl-1-(2-methoxyethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Formation of 4-ethyl-1-(2-methoxyethoxy)phenol or 4-ethyl-1-(2-methoxyethoxy)aniline.
Oxidation: Formation of 4-ethyl-1-(2-methoxyethoxy)benzaldehyde or 4-ethyl-1-(2-methoxyethoxy)benzoic acid.
Reduction: Formation of 4-ethyl-1-(2-methoxyethoxy)benzene.
Scientific Research Applications
2-Bromo-4-ethyl-1-(2-methoxyethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-bromo-4-ethyl-1-(2-methoxyethoxy)benzene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In oxidation reactions, the ethyl group is oxidized through a series of electron transfer steps, often involving the formation of intermediate radicals or carbocations.
Comparison with Similar Compounds
Similar Compounds
2-Bromoethyl methyl ether: Similar in structure but lacks the ethyl and benzene ring components.
1-Bromo-2-(2-methoxyethoxy)ethane: Contains a similar methoxyethoxy group but differs in the overall structure and functional groups.
Uniqueness
2-Bromo-4-ethyl-1-(2-methoxyethoxy)benzene is unique due to the combination of its bromine, ethyl, and methoxyethoxy groups attached to a benzene ring. This unique structure imparts specific reactivity and properties that are not observed in simpler or structurally different compounds.
Properties
IUPAC Name |
2-bromo-4-ethyl-1-(2-methoxyethoxy)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO2/c1-3-9-4-5-11(10(12)8-9)14-7-6-13-2/h4-5,8H,3,6-7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDSYSCLUFMRQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OCCOC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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